Ethyl 5-amino-1-ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-1-ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties, making them valuable in medicinal chemistry. This compound is characterized by its unique structure, which includes an ethyl group, amino group, and difluoro substituents on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylate typically involves multiple steps. One common method includes the reaction of ethylamine with tartaric acid to form ethyl acetate salt and sodium chloride. This intermediate is then reacted with a fluorinated compound and 3,5-dichloro-2,4-dinitrobenzaldehyde to produce the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Halogen atoms (fluorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-amino-1-ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new antibiotics.
Industry: Used in the synthesis of other quinolone derivatives for various applications.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylate involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Levofloxacin: A widely used quinolone antibiotic with a similar structure but different substituents.
Ciprofloxacin: Another quinolone antibiotic with broad-spectrum activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
Ethyl 5-amino-1-ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylate is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinolones. Its difluoro substituents and amino group may enhance its binding affinity to bacterial enzymes, potentially leading to improved antibacterial activity .
Properties
Molecular Formula |
C14H14F2N2O3 |
---|---|
Molecular Weight |
296.27 g/mol |
IUPAC Name |
ethyl 5-amino-1-ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C14H14F2N2O3/c1-3-18-6-7(14(20)21-4-2)13(19)10-9(18)5-8(15)11(16)12(10)17/h5-6H,3-4,17H2,1-2H3 |
InChI Key |
DUWDFAZQUYERGW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C(C(=C(C=C21)F)F)N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.